An In-Depth Technical Guide to 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline
An In-Depth Technical Guide to 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline
Abstract: This document provides a comprehensive technical overview of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, a key halogenated nitroaniline building block. With its unique substitution pattern, this compound serves as a critical intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This guide details its physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, discusses its reactivity and applications, and provides essential safety and handling protocols. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights.
Introduction and Strategic Importance
5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a highly functionalized aromatic compound. Its structure is characterized by an aniline core bearing four distinct substituents: a bromine atom, a fluorine atom, a nitro group, and an N-cyclopropyl group. Each of these moieties imparts specific reactivity and properties, making the molecule a versatile synthon for creating diverse chemical entities.
-
Fluorine and Bromine: The presence of two different halogens offers orthogonal reactivity. The C-Br bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the fluorine atom influences the electronic properties of the ring and can enhance the metabolic stability and binding affinity of derivative compounds.[1]
-
Nitro Group: The electron-withdrawing nitro group is a powerful modulator of the ring's electronics and can be readily reduced to an amino group. This transformation is a cornerstone of many synthetic strategies, enabling further functionalization through amide bond formation, diazotization, or other amine-based reactions.
-
N-Cyclopropyl Group: The cyclopropyl substituent is a well-regarded feature in medicinal chemistry. It can increase metabolic stability, improve potency, and provide a favorable vector for exploring the binding pockets of biological targets.
Given these features, this compound is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and other targeted therapies. Its structural complexity allows for the precise and strategic assembly of drug candidates.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key data for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1243350-74-7 | |
| Molecular Formula | C₉H₈BrFN₂O₂ | |
| Molecular Weight | 275.08 g/mol | |
| Appearance | White to yellow or yellow-brown solid | |
| Purity | Typically ≥97% | |
| InChI Key | UNWWCMMLUVREEB-UHFFFAOYSA-N | [2] |
| Storage Temperature | Refrigerator (2-8°C), protect from light | [3] |
Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods exist, a general and logical pathway can be derived from established organic chemistry principles and related patent literature.[4][5] A plausible synthetic approach involves the nitration of a suitable precursor followed by nucleophilic aromatic substitution.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the cyclopropylamine from the aromatic ring, pointing to a nucleophilic aromatic substitution (SNAAr) reaction as the key step.
Caption: Retrosynthesis of the target compound.
Detailed Synthesis Protocol
The following protocol is a representative example based on the synthesis of analogous structures.[6]
Step 1: Nitration of 4-Bromo-2-fluoroaniline
-
Setup: Charge a reaction vessel with concentrated sulfuric acid (e.g., 2.0 eq) and cool to 0°C to -10°C in an ice-salt bath.
-
Addition: Slowly add 4-bromo-2-fluoroaniline (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 0°C.[6]
-
Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 0.5 eq) at a low temperature.
-
Reaction: Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 5°C. Stir the mixture at 0-5°C for 1-2 hours.[6]
-
Quench & Extraction: Carefully pour the reaction mixture onto crushed ice and water. Extract the aqueous slurry with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Workup: Wash the organic layer with water and a mild base (e.g., aqueous sodium bicarbonate solution) to neutralize residual acid. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: The crude product, primarily 4-bromo-2-fluoro-5-nitroaniline, can be purified by silica gel chromatography.[6]
-
Causality: Performing the nitration at low temperatures is critical to prevent over-nitration and control the regioselectivity. The strong acid protonates the amino group, making it a meta-director; however, the free amine, though a minor component in equilibrium, is a powerful ortho-para director, leading to the desired product.
Step 2: Nucleophilic Aromatic Substitution (SNAAr)
-
Setup: In a sealed reaction vessel, dissolve the purified 4-bromo-2-fluoro-5-nitroaniline (1.0 eq) in a suitable solvent such as methanol or DMSO.
-
Addition of Amine: Add cyclopropylamine (e.g., 1.5-2.0 eq). The excess amine acts as both the nucleophile and a base to quench the HF generated.
-
Heating: Heat the reaction mixture. For similar substitutions, temperatures around 60-95°C are effective.[5][7] The reaction progress should be monitored by TLC or LC-MS.
-
Workup: After completion, cool the reaction and concentrate it in vacuo.
-
Purification: The resulting residue can be purified by column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) to yield 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline as a solid.[7]
-
Causality: The SNAAr reaction proceeds because the nitro group, positioned ortho and para to the fluorine atoms, strongly activates the ring towards nucleophilic attack. The fluorine at the 4-position is more activated than the bromine at the 5-position and is a better leaving group, allowing for selective substitution by cyclopropylamine.
Applications in Drug Discovery and Key Reactions
The true value of this compound lies in its utility as a scaffold for building more complex molecules. The predictable reactivity of its functional groups allows for systematic elaboration.
Core Reaction Workflow
A primary application involves the reduction of the nitro group to an amine, which is then typically acylated or used in a coupling reaction. This workflow transforms the scaffold into a key intermediate for many targeted therapies.
Caption: Common synthetic workflow utilizing the title compound.
Role in Kinase Inhibitor Synthesis
Many modern kinase inhibitors, such as those targeting ULK1, utilize substituted aniline or aminopyrimidine cores.[8] The diamine intermediate generated from the title compound is ideal for constructing heterocyclic cores (e.g., benzimidazoles) or for further derivatization. The remaining bromo-substituent can be used in a late-stage cross-coupling reaction to introduce additional diversity and tune the pharmacological properties of the final molecule.
Safety, Handling, and Disposal
As a nitroaromatic compound, 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline and its precursors require careful handling. The following information is synthesized from safety data sheets of analogous compounds.[9][10][11]
| Hazard Category | Description and Precautionary Statements | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. (H302+H312+H332) | [10] |
| Skin Irritation | Causes skin irritation. (H315) Wear protective gloves and clothing (P280). IF ON SKIN: Wash with plenty of soap and water (P302+P352). | [10][11] |
| Eye Irritation | Causes serious eye irritation. (H319) Wear eye protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). | [10][11] |
| Respiratory Irritation | May cause respiratory irritation. (H335) Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271). | [9][11] |
| Handling | Do not eat, drink or smoke when using this product (P270). Wash hands and any exposed skin thoroughly after handling (P264). | [9][10] |
| Storage | Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405). | [9][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant (P501). Consult local regulations. | [9] |
Conclusion
5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a high-value, multi-functional chemical intermediate. Its strategic combination of reactive sites—a reducible nitro group, a versatile bromine atom for cross-coupling, a metabolically beneficial fluorine atom, and a potency-enhancing cyclopropyl group—makes it an indispensable tool for medicinal chemists. The synthetic pathways are well-defined, and its subsequent reactions are predictable, allowing for the efficient construction of complex molecular architectures for drug discovery and development. Proper adherence to safety protocols is essential when handling this and related compounds.
References
- Vertex AI Search. (2025, September 15). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 5-BroMo-4-fluoro-2-nitroaniline | 1052686-50-6, 5-BroMo-4-fluoro-2-nitroaniline Formula.
- Chemspace. (n.d.). 5-bromo-N-cyclopropyl-2-nitroaniline - C9H9BrN2O2 | CSCS00012262625.
- AK Scientific, Inc. (n.d.). 5-Bromo-2-fluoroaniline Safety Data Sheet.
- Apollo Scientific. (n.d.). 5-Bromo-2-nitroaniline Safety Data Sheet.
- Synquest Labs. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline Safety Data Sheet.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 5-Fluoro-2-nitroaniline.
- BLD Pharm. (n.d.). 4-Bromo-5-fluoro-2-nitroaniline | 153505-36-3.
- PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513.
- Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-5-fluoro-2-nitroaniline | CAS 153505-36-3 | SCBT.
- Chem-Impex. (n.d.). 5-Fluoro-2-nitroaniline.
- European Patent Office. (n.d.). EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
- Google Patents. (n.d.). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
- Google Patents. (2025, May 30). WO 2025/109026 A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
- CymitQuimica. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
- ChemScene. (n.d.). 5-Bromo-2-fluoro-4-nitroaniline | 1805555-94-5.
- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6.
- BLD Pharm. (n.d.). 5-Bromo-2-fluoro-4-nitroaniline | 1805555-94-5.
- Merck. (n.d.). 4-Bromo-5-fluoro-2-nitroaniline | 153505-36-3.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-5-nitroaniline.
- PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
Sources
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. 5-bromo-N-cyclopropyl-2-nitroaniline - C9H9BrN2O2 | CSCS00012262625 [chem-space.com]
- 3. chemscene.com [chemscene.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. echemi.com [echemi.com]
- 8. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. synquestlabs.com [synquestlabs.com]
